molecular formula C12H15NO3S B555922 Thiorphan CAS No. 76721-89-6

Thiorphan

Cat. No.: B555922
CAS No.: 76721-89-6
M. Wt: 253.32 g/mol
InChI Key: LJJKNPQAGWVLDQ-UHFFFAOYSA-N
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Description

Thiorphan is a potent inhibitor of membrane metalloendopeptidase, also known as enkephalinase. This compound is the active metabolite of racecadotril, an antidiarrheal medication. This compound prevents the degradation of endogenous enkephalins by inhibiting enkephalinase, thereby potentiating morphine-induced analgesia and attenuating naloxone-precipitated withdrawal symptoms .

Scientific Research Applications

Thiorphan has a wide range of scientific research applications:

Future Directions

Research is ongoing to understand the mechanism of inhibition of enzymes like Thiorphan and to identify inhibition capabilities beyond reported IC50 values. This is necessary for understanding the binding modes of these identified compounds and to provide the necessary foundation for developing clinically relevant inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiorphan can be synthesized through several methods. One common synthetic route involves the reaction of 2-benzyl-3-sulfanylpropanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of this compound in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Thiorphan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific inhibition of enkephalinase, which makes it particularly effective in modulating pain and addiction pathways. Unlike captopril and tiopronin, this compound does not significantly affect angiotensin-converting enzyme or other enzymes, making it more selective in its action .

Properties

IUPAC Name

2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJKNPQAGWVLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868412
Record name (+/-)-Thiorphan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76721-89-6
Record name Thiorphan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76721-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Thiorphan
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Record name dl-thiorphan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676
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Record name (+/-)-Thiorphan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine
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Record name THIORPHAN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Thiorphan?

A1: this compound acts as a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase [, , , , , , , , , ]. NEP is a membrane-bound metallopeptidase responsible for the degradation of various neuropeptides, including enkephalins, tachykinins, and atrial natriuretic peptide (ANP) [, , , , , , , , , ].

Q2: How does this compound interact with NEP?

A2: this compound binds to the active site of NEP, mimicking the substrate and preventing the enzyme from cleaving peptide bonds [, , ]. This interaction is characterized by the coordination of the inhibitor's sulfur atom to the active site zinc ion and the formation of hydrogen bonds between the inhibitor and the enzyme [].

Q3: What are the downstream consequences of NEP inhibition by this compound?

A3: NEP inhibition by this compound leads to an increase in the levels of various neuropeptides, including enkephalins, substance P, and ANP [, , , , , , ]. This increase in neuropeptide levels can have diverse physiological effects, including analgesia, diuresis, natriuresis, and modulation of airway smooth muscle tone [, , , , , , , ].

Q4: How does this compound's effect on enkephalin levels contribute to its analgesic activity?

A4: this compound inhibits enkephalinase, the enzyme primarily responsible for enkephalin degradation in the brain [, , ]. This inhibition leads to increased enkephalin levels, enhancing opioid receptor activation and producing analgesic effects [, , ]. Studies in mice have shown that this compound potentiates the analgesic activity of exogenous enkephalins and displays naloxone-reversible analgesia in pain models [, , , ].

Q5: How does this compound affect the actions of bradykinin?

A5: this compound, by inhibiting NEP, can potentiate the vasodilatory effects of bradykinin [, ]. NEP is known to degrade bradykinin, and its inhibition leads to increased bradykinin levels and enhanced activation of bradykinin receptors, resulting in vasodilation [, ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided abstracts don't explicitly mention specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been employed to characterize this compound and its derivatives []. These techniques are routinely used to confirm the structure and purity of synthesized compounds.

Q8: What is the duration of action of this compound?

A8: The duration of action of this compound varies depending on the administration route and dosage [, ]. Intravenously administered this compound exhibits a short half-life, whereas inhaled this compound demonstrates a rapid onset and short duration of action [, ].

Q9: Has this compound been investigated in clinical trials?

A9: While this compound itself has not been extensively studied in clinical trials, its prodrug, Racecadotril, is commercially available for the treatment of diarrhea []. Racecadotril is rapidly metabolized to this compound in vivo.

Q10: Are there any known instances of resistance to this compound?

A10: The provided abstracts do not mention any specific mechanisms of resistance to this compound.

Q11: Are there any specific drug delivery strategies being explored for this compound?

A11: Research has explored the use of dried blood spot on-card derivatization as an alternative method for this compound sample collection and stabilization []. This approach aims to overcome the instability of this compound in biological matrices by derivatizing the thiol group to a more stable thioether directly on the sampling card [].

Q12: What analytical methods are used to quantify this compound in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the quantification of this compound in biological matrices [, ]. This technique allows for sensitive and specific detection of this compound and its metabolites.

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